molecular formula C19H13ClN2OS B14979316 3-chloro-6-methyl-N-(quinolin-8-yl)-1-benzothiophene-2-carboxamide

3-chloro-6-methyl-N-(quinolin-8-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B14979316
M. Wt: 352.8 g/mol
InChI Key: GRGLOIWPQVXFID-UHFFFAOYSA-N
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Description

3-chloro-6-methyl-N-(quinolin-8-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-methyl-N-(quinolin-8-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One possible route could include:

    Formation of Benzothiophene Core: Starting with a suitable thiophene derivative, chlorination and methylation reactions can be employed to introduce the chloro and methyl groups at the desired positions.

    Quinoline Attachment: The quinoline moiety can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through an amidation reaction using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions could target the quinoline or benzothiophene rings, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield carboxylic acids, while substitution could introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiophene Derivatives: Compounds with similar benzothiophene cores but different substituents.

    Quinoline Derivatives: Compounds with quinoline moieties but different attached groups.

Uniqueness

The unique combination of the benzothiophene core with the quinoline moiety and specific substituents (chloro and methyl groups) may confer distinct biological activities and chemical properties, making it a valuable compound for further study.

Properties

Molecular Formula

C19H13ClN2OS

Molecular Weight

352.8 g/mol

IUPAC Name

3-chloro-6-methyl-N-quinolin-8-yl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C19H13ClN2OS/c1-11-7-8-13-15(10-11)24-18(16(13)20)19(23)22-14-6-2-4-12-5-3-9-21-17(12)14/h2-10H,1H3,(H,22,23)

InChI Key

GRGLOIWPQVXFID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC4=C3N=CC=C4)Cl

Origin of Product

United States

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